molecular formula C12H6Br2N2O2 B6106429 3-(5-Bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole

Cat. No.: B6106429
M. Wt: 370.00 g/mol
InChI Key: NZCDUBJBRAKELY-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both furan and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromofuran-2-carboxylic acid hydrazide with 2-bromobenzoyl chloride under dehydrating conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could potentially target the oxadiazole ring.

    Substitution: Halogen substitution reactions are common, especially involving the bromine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while substitution could result in various substituted oxadiazoles.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 3-(5-Bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(5-Furan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole
  • 3-(5-Bromofuran-2-yl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

The presence of both bromine atoms in 3-(5-Bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole may confer unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2O2/c13-8-4-2-1-3-7(8)12-15-11(16-18-12)9-5-6-10(14)17-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCDUBJBRAKELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(O3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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